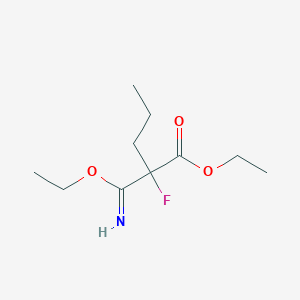

ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate, also known as EF5, is a small molecule that has been extensively used as a hypoxia marker in scientific research. It is a fluorinated derivative of the imidazole compound, nitroimidazole, and is known to selectively accumulate in hypoxic cells.

Wirkmechanismus

The mechanism of action of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate involves the reduction of the nitro group in the molecule by nitroreductase enzymes that are upregulated in hypoxic cells. The reduced ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate molecule forms stable adducts with macromolecules such as proteins and DNA. These adducts can be detected using immunohistochemistry or mass spectrometry.

Biochemische Und Physiologische Effekte

Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate has been shown to have minimal toxicity and does not affect cell viability or proliferation. The molecule is rapidly cleared from the body and is not known to have any significant physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate has several advantages as a hypoxia marker. It is highly selective for hypoxic cells, and its fluorescence can be easily detected using microscopy. The molecule is stable and can be stored for extended periods without degradation. However, ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate has some limitations. Its accumulation in hypoxic cells is dependent on the expression of nitroreductase enzymes, which can vary between cell types and tumors. The molecule is also sensitive to the oxygen concentration in the environment, which can affect its accumulation in hypoxic cells.

Zukünftige Richtungen

Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate has several potential future directions in scientific research. One direction is the development of new hypoxia-targeted therapies that can exploit the selective accumulation of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate in hypoxic cells. Another direction is the use of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate in combination with other hypoxia markers to provide a more comprehensive assessment of the hypoxic microenvironment of tumors. ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate can also be used in preclinical studies to evaluate the efficacy of hypoxia-targeted therapies and to identify biomarkers of hypoxia. Finally, the synthesis method of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate can be further optimized to reduce the cost and increase the yield of the molecule.

Conclusion:

ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate is a valuable tool for studying the hypoxic microenvironment of tumors and for assessing the efficacy of hypoxia-targeted therapies. Its selective accumulation in hypoxic cells and its stability make it an attractive hypoxia marker for scientific research. The molecule has several potential future directions, and its use in scientific research is expected to continue to grow.

Synthesemethoden

The synthesis of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate involves the reaction of ethyl 2-(bromomethyl)-2-fluoropentanoate with the imidazole derivative, 1-(2-aminoethyl)-2-imidazolidinone, in the presence of a base. The reaction yields ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate as a white solid with a purity of over 99%. The synthesis method has been optimized to reduce the amount of impurities and increase the yield of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate has been extensively used as a hypoxia marker in scientific research. Hypoxia is a condition where cells are deprived of oxygen, and it is a common feature of many types of solid tumors. ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate selectively accumulates in hypoxic cells and can be detected using fluorescence microscopy. This property has made ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate a valuable tool for studying the hypoxic microenvironment of tumors and for assessing the efficacy of hypoxia-targeted therapies.

Eigenschaften

CAS-Nummer |

18283-03-9 |

|---|---|

Produktname |

ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate |

Molekularformel |

C10H18FNO3 |

Molekulargewicht |

219.25 g/mol |

IUPAC-Name |

ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoropentanoate |

InChI |

InChI=1S/C10H18FNO3/c1-4-7-10(11,8(12)14-5-2)9(13)15-6-3/h12H,4-7H2,1-3H3 |

InChI-Schlüssel |

PBQJWTWKVNHMCV-UHFFFAOYSA-N |

SMILES |

CCCC(C(=N)OCC)(C(=O)OCC)F |

Kanonische SMILES |

CCCC(C(=N)OCC)(C(=O)OCC)F |

Synonyme |

ethyl 2-(ethoxycarbonimidoyl)-2-fluoro-pentanoate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)

![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)